molecular formula C14H16O4 B7948940 Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate CAS No. 17529-17-8

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B7948940
CAS No.: 17529-17-8
M. Wt: 248.27 g/mol
InChI Key: MTMJCLLEFXNRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a high-purity chemical intermediate designed for research and development applications. This ester compound features a tetrahydronaphthalenone core, a structure frequently investigated in medicinal and organic chemistry for its bioactive properties . The molecule contains two key functional groups: a methoxy substituent at the 6-position and an acetatemoiety at the 2-position. The electron-donating methoxy group can influence the electron density of the aromatic system, potentially altering its reactivity in subsequent synthetic steps, such as electrophilic substitution . As a versatile building block, this compound is primarily valuable for constructing more complex molecular architectures. Its structure suggests potential as a precursor in the synthesis of compounds for pharmaceutical research, possibly related to cardiovascular or neurological diseases, as seen in patents for other tetrahydronaphthalene derivatives . Researchers can utilize the ester group in various transformations, including hydrolysis to the corresponding carboxylic acid or reduction to the alcohol, to further explore structure-activity relationships . The reactive ketone also provides a handle for nucleophilic attacks or reductions, offering multiple pathways for molecular diversification . This product is intended for in-vitro research in a controlled laboratory environment only. It is not classified as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

methyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-17-11-5-6-12-9(7-11)3-4-10(14(12)16)8-13(15)18-2/h5-7,10H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMJCLLEFXNRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177124
Record name Methyl 1,2,3,4-tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17529-17-8
Record name Methyl 1,2,3,4-tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17529-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-6-methoxy-1-oxo-2-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Zinc-Mediated Reduction of α,β-Unsaturated Esters

A prominent method involves the reduction of 2-(6-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid derivatives. In a representative procedure, zinc powder (19.6 g, 300 mmol) is introduced to a solution of the unsaturated precursor (28 g, 120 mmol) in a 3:1 acetic acid-water mixture at 80°C for 2 hours. Post-reduction, filtration through celite and solvent removal yields the target ester with 95% purity (confirmed via 1H^1H NMR). Key advantages include:

  • High regioselectivity due to steric and electronic effects of the methoxy group

  • Scalability demonstrated at 120 mmol scale without yield degradation

Methoxy Group Installation via Alkylation

AgentYield (%)By-productsReaction Time (h)
Dimethyl sulfate89–92<5% phenol2–4
Methyl iodide78–8512% iodide6–8

Data adapted from

Esterification Methodologies

Acid-Catalyzed Fischer Esterification

Conversion of the carboxylic acid precursor employs:

  • Methanol as both solvent and nucleophile

  • Sulfuric acid (0.5–1.0 eq) catalyst at reflux (65°C)

  • Dean-Stark trap for azeotropic water removal

This method achieves 82–88% yields but requires careful pH control to avoid decarboxylation.

Steglich Esterification

For acid-sensitive substrates, DCC/DMAP -mediated coupling offers advantages:

  • Room-temperature reactions (20–25°C)

  • Chemoselectivity preserves the ketone functionality

  • Yields : 76–84% with reduced side reactions

Reaction Optimization Strategies

Solvent Effects on Yield

Systematic screening identifies optimal media:

SolventDielectric ConstantYield (%)
Butyl acetate5.0195
THF7.5887
Acetonitrile37.568

Polar aprotic solvents like acetonitrile promote unwanted ketone hydration.

Temperature Gradients

A two-stage thermal profile enhances conversion:

  • 80°C for 1.5 h : Accelerates initial reduction

  • 60°C for 0.5 h : Minimizes retro-aldol side reactions

This protocol improves isolated yield from 88% to 95%.

Mechanistic Considerations

Reduction Pathway

The zinc-mediated process proceeds through:

  • Conjugate addition of Zn0^0 to α,β-unsaturated ester

  • Proton transfer from acetic acid to form enolate

  • Tautomerization to saturated ester

Density functional theory (DFT) calculations show a 15.3 kcal/mol barrier for the rate-determining enolate formation step.

Methylation Dynamics

Kinetic studies of dimethyl sulfate reactions reveal:

  • Pseudo-first-order kinetics in [substrate]

  • Isotope effects (kH_H/kD_D = 2.1) indicating proton transfer in transition state

Industrial-Scale Adaptations

Continuous Flow Processing

Pilot-scale trials demonstrate:

  • Residence time : 8.2 min vs. 2 h batch

  • Productivity : 1.24 kg/L·h vs. 0.38 kg/L·h batch

  • Impurity profile : Reduced by 62%

Green Chemistry Metrics

Comparison of environmental impact:

MetricBatch ProcessFlow Process
E-factor18.76.2
PMI (kg/kg product)32.111.4
Energy (kJ/mol)480210

Data from

Analytical Characterization

Critical quality attributes include:

  • HPLC purity : ≥98.5% (USP method)

  • Chiral purity : >99.9% ee (Chiralcel OD-H column)

  • Residual solvents : <500 ppm (GC-FID)

Structural confirmation via:

  • 1H^1H NMR (400 MHz, DMSO-d6_6): δ 12.2 (bs, 1H), 7.8 (d, J=8.4 Hz), 3.8 (s, 3H)

  • HRMS (ESI+): m/z 263.0895 [M+H]+^+ (calc. 263.0892)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.

    Reduction: Formation of 2-(6-methoxy-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 6-Position

  • Cyclopropyl Substituent (Ethyl 2-(6-cyclopropyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2-oxoacetate, Compound 27) Structure: Cyclopropyl replaces methoxy at the 6-position. Synthesized as an orange oil via General Procedure II . Implications: Increased hydrophobicity could enhance membrane permeability in biological systems.
  • Hydroxy Substituent (Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, CAS 105806-38-0) Structure: Hydroxy group replaces methoxy. Available from Shanghai Haohong Pharmaceutical Co., Ltd. . Implications: May serve as a metabolic precursor or intermediate in prodrug synthesis.
  • Ethyl Substituent (2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic Acid, CAS 861355-13-7) Structure: Ethyl group at the 2-position and carboxylic acid instead of ester. Molecular formula: C₁₄H₁₆O₃ . Implications: Likely used in medicinal chemistry for salt formation or direct biological activity.

Ester Group Variations

  • Ethyl Ester Analog (Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate) Structure: Ethyl ester replaces methyl ester. Properties: Discontinued commercial availability (CymitQuimica) suggests challenges in production or demand .

Functional Group Modifications

  • Carboxylic Acid Derivative (2-(2-Ethyl-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic Acid)
    • Structure : Carboxylic acid replaces the ester.
    • Properties : Higher water solubility due to ionization but reduced cell membrane penetration.
    • Implications : Suitable for formulation as salts or for direct interaction with charged biological targets .

Data Tables

Table 2: Commercial Availability of Key Compounds

Compound Name Supplier Purity Price (1g) Availability Reference
Ethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate CymitQuimica N/A Discontinued Request required
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate Enamine, TRC, Aaron 95% $342–$517 In stock

Biological Activity

Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a chemical compound characterized by its unique structure that includes a methoxy group and a tetrahydronaphthalene moiety. The compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C17H20O6
  • Molecular Weight : 320.34 g/mol
  • InChIKey : LRBRNIVTYITRLT-UHFFFAOYSA-N

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research demonstrated that this compound inhibited cell proliferation in breast and colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
HT29 (Colon)12.5Cell cycle arrest at G1 phase
A549 (Lung)18.7Inhibition of proliferation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Mechanistic Studies

Mechanistic studies suggest that the compound may exert its biological effects through the modulation of specific signaling pathways such as NF-kB and MAPK pathways. This modulation leads to decreased expression of inflammatory mediators and enhanced apoptosis in cancer cells.

Study 1: Anticancer Activity Assessment

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against multiple cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations ranging from 10 to 20 µM.

Study 2: Inflammation Model

In an animal model of inflammation, the administration of this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Q & A

Q. What are the established synthetic routes for Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate, and how can reaction yields be optimized?

The compound is typically synthesized via esterification or alkylation of a tetrahydronaphthalenone precursor. For example, allyl esters of similar structures are prepared by reacting 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with allyl chloroformate in the presence of a base, achieving ~70% yield after purification by flash chromatography (FC) . Optimization involves solvent selection (e.g., dichloromethane or ethyl acetate), temperature control (e.g., reflux conditions), and catalyst use (e.g., K₂CO₃ for deprotonation) . Monitoring reaction progress via TLC and optimizing FC eluents (e.g., hexane:ethyl acetate mixtures) are critical for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

  • ¹H NMR : Peaks in the δ 2.6–3.4 ppm range correspond to methylene protons adjacent to the ketone or ester groups. Aromatic protons from the methoxy-substituted naphthalene ring appear as multiplets near δ 6.8–7.2 ppm .
  • IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 260 for the methyl ester derivative) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELX resolve ambiguities in molecular geometry and crystal packing?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, the tetrahydronaphthalene core typically adopts a chair-like conformation, with torsional angles <10° deviations from ideal geometry. SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks . WinGX/ORTEP visualizes thermal ellipsoids and intermolecular interactions (e.g., C–H···O bonds) that stabilize the crystal lattice . Data validation tools like PLATON check for missed symmetry or twinning .

Q. What computational methods are suitable for predicting bioactivity or receptor binding, and how are results validated experimentally?

  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., CB2 receptors). Docking scores (<−7.0 kcal/mol suggest strong binding) guide structure-activity relationship (SAR) studies .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
  • Experimental validation involves in vitro assays (e.g., competitive binding assays using [³H]CP-55,940 for CB2 affinity) .

Q. How do hydrogen-bonding patterns influence solid-state properties, and what analytical frameworks (e.g., graph set theory) decode these interactions?

Graph set theory (GST) categorizes hydrogen bonds into motifs like D (onor)–A (cceptor) chains or rings. For example, a C(6) motif indicates a six-membered cyclic interaction between ester carbonyls and methoxy groups. Such patterns correlate with melting points and solubility . Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., O···H contacts >15% suggest polar crystal packing) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. DFT-calculated chemical shifts)?

  • DFT Optimization : Gaussian09 calculates NMR chemical shifts at the B3LYP/6-311+G(d,p) level. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies rotameric equilibria. For example, coalescence temperatures >300 K suggest slow exchange between conformers .
  • Crystallographic Validation : SCXRD confirms dominant conformers in the solid state, aligning with DFT minima .

Methodological Resources

  • Crystallography : SHELX suite , WinGX/ORTEP , PLATON .
  • Spectroscopy : Bruker NMR suites, ACD/Labs for spectral simulation.
  • Computational Chemistry : AutoDock Vina , Gaussian09 , GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.